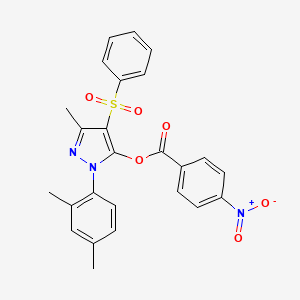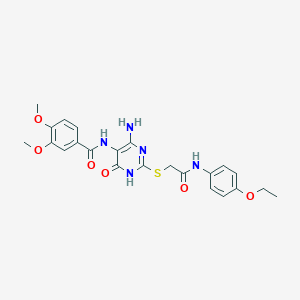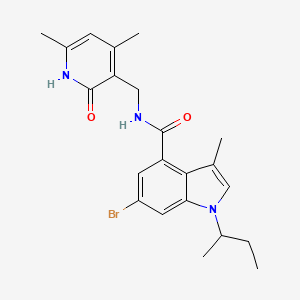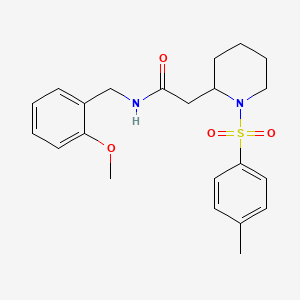![molecular formula C23H23N3O5S2 B2357534 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 877655-90-8](/img/structure/B2357534.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a thieno[3,2-d]pyrimidin-4-one moiety, which is a type of heterocyclic compound that has been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-one moiety would likely contribute significantly to the compound’s overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Chemical Reactivity : The compound has served as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, its derivatives have shown antimicrobial properties, indicating its potential as a starting material for the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Pharmacological Applications : Research has also explored the use of derivatives of this compound in the development of radioligands for imaging with positron emission tomography (PET), specifically targeting the translocator protein (18 kDa). This application underscores the compound's relevance in neuropharmacology and diagnostic imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008). Furthermore, the compound's derivatives have been investigated for their cytotoxic activities against cancer cell lines, highlighting its potential contribution to anticancer drug development (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antitumor and Antimicrobial Activities : Several studies have synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives to evaluate their antitumor activities. These compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, indicating the compound's utility in the development of new antitumor agents (Hafez & El-Gazzar, 2017). Additionally, derivatives have been used to develop insecticides with significant activity against agricultural pests, further demonstrating the compound's versatility in scientific research and potential applications in agrochemical development (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Mechanism of Action
Future Directions
The study of thieno[3,2-d]pyrimidin-4-one derivatives and related compounds is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological testing of this compound and its derivatives.
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-16-7-4-14(5-8-16)24-20(27)13-33-23-25-17-10-11-32-21(17)22(28)26(23)15-6-9-18(30-2)19(12-15)31-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXDUJPYXRWER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)


![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)


![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)
